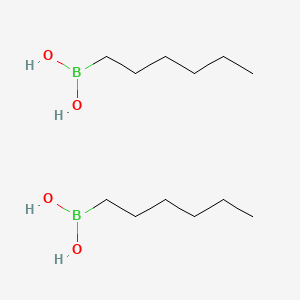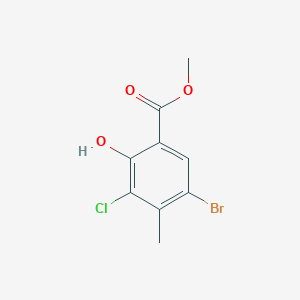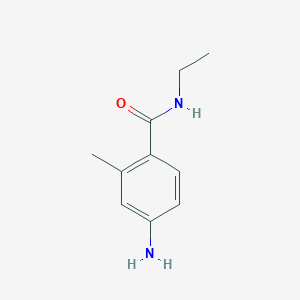![molecular formula C11H15N5O3 B13910536 (2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13910536.png)
(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally related to naturally occurring nucleosides and is often used in scientific research due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol typically involves the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Attachment of the purine base: The purine base is introduced through a glycosylation reaction, where the oxolane ring is coupled with a purine derivative.
Introduction of the hydroxymethyl group: The hydroxymethyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Purification steps: Such as crystallization, chromatography, and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The purine base can undergo substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions include various nucleoside analogs with modified purine bases or altered sugar moieties.
科学的研究の応用
(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用機序
The compound exerts its effects by mimicking natural nucleosides and incorporating into DNA or RNA during synthesis. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure.
2’,3’-dideoxyadenosine: A synthetic analog used in antiviral research.
Vidarabine: An antiviral drug with a similar purine base.
Uniqueness
(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol is unique due to its specific stereochemistry and the presence of the hydroxymethyl group, which imparts distinct biochemical properties and enhances its efficacy in various applications.
特性
分子式 |
C11H15N5O3 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(18)2-6(3-17)19-11/h4-7,11,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,11+/m0/s1 |
InChIキー |
WXYNSDAXSPZXOS-MVKOHCKWSA-N |
異性体SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)


![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)





![8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)

